N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is an organic compound with a complex structure that includes an aminophenyl group, a sec-butyl group, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-13(2)16-9-4-5-10-17(16)22-12-18(21)20-15-8-6-7-14(19)11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSHCXMPEZYEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-(sec-butyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(sec-butyl)phenoxyacetyl chloride.
Coupling with 3-Aminophenyl Group: The 2-(sec-butyl)phenoxyacetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide can undergo various types of chemical reactions:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amine derivatives of the phenoxyacetamide moiety.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide depends on its specific application:
Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s structure allows it to participate in polymerization reactions, contributing to the formation of materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-(3-Aminophenyl)-2-[2-(methyl)phenoxy]-acetamide: Similar structure but with a methyl group instead of a sec-butyl group.
Uniqueness
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties compared to similar compounds with different substituents.
Biological Activity
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several steps that optimize its chemical properties for biological activity. The compound is derived from a series of phenoxyacetamide derivatives, which have been extensively studied for their antiplasmodial and anticancer activities.
Key Findings:
- The compound exhibits promising in vitro activity against various strains of Plasmodium falciparum, with significant effects noted at sub-micromolar concentrations on late-stage trophozoites .
- Structure-activity relationship (SAR) studies indicate that modifications in the anilino structure and the type of substituents significantly influence biological activity .
Biological Activity
The biological activity of this compound can be summarized in the following areas:
Antimalarial Activity
This compound has demonstrated effective antimalarial properties:
- IC50 Values : The compound exhibits IC50 values ranging from 0.2690 µM to 9.325 µM against different strains, indicating potent activity against P. falciparum NF54 .
- Mechanism of Action : It disrupts mitochondrial functions, affecting dihydroorotate dehydrogenase and cytochrome bc1 complex, which are crucial for parasite survival .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Cell Lines Tested : It has shown high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines .
- Mechanism of Induction : The compound induces apoptosis and autophagy in cancer cells, leading to significant tumor growth reduction in vivo models .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
-
Antiplasmodial Studies :
- A study involving synchronized P. falciparum 3D7-A10 parasites revealed that the compound's peak activity occurs during late-stage trophozoites, with evidence of disrupted hemoglobin catabolism .
- The selectivity index (S.I.) for various derivatives was calculated, showing that certain modifications can enhance selectivity while reducing cytotoxicity to mammalian cells .
- Anticancer Efficacy :
Data Table: Biological Activity Summary
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimalarial | P. falciparum NF54 | 0.2690 | Disruption of mitochondrial function |
| Anticancer | Melanoma (A375) | 6.5 | Induction of apoptosis and autophagy |
| Anticancer | Pancreatic cancer | 5.0 | Induction of apoptosis |
| Anticancer | Chronic myeloid leukemia (CML) | 4.0 | Induction of autophagy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
